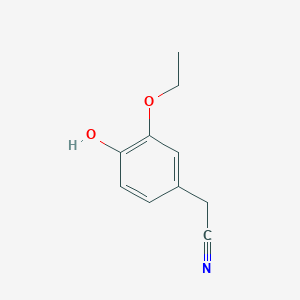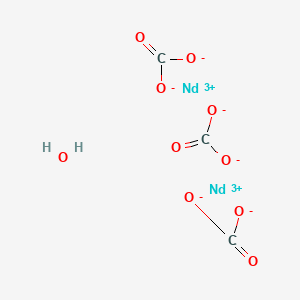
Neodymium(III) carbonate hydrate
Overview
Description
Neodymium(III) carbonate hydrate is an inorganic compound where neodymium is in the +3 oxidation state and the carbonate ion has a charge of -2. The chemical formula for this compound is Nd₂(CO₃)₃·nH₂O, where n can vary, typically forming hydrates with 2.5 or 8 water molecules. The anhydrous form is purple-red, while the octahydrate is a pink solid. Both forms are insoluble in water .
Mechanism of Action
Target of Action
Neodymium(III) carbonate hydrate is an inorganic compound, a salt, where neodymium is in the +3 oxidation state and the carbonate ion has charge -2 . The primary targets of this compound are the biochemical processes that involve neodymium or carbonate ions .
Mode of Action
This compound interacts with its targets by participating in chemical reactions. For instance, it can dissolve in acids and release carbon dioxide:
Nd2(CO3)3+6H+→2Nd3++3H2O+3CO2↑Nd_2(CO_3)_3 + 6H^+ \rightarrow 2Nd^{3+} + 3H_2O + 3CO_2 ↑Nd2(CO3)3+6H+→2Nd3++3H2O+3CO2↑
. This reaction demonstrates how this compound interacts with its targets, leading to the production of neodymium ions, water, and carbon dioxide .Biochemical Pathways
This compound can affect various biochemical pathways. For example, it can react with an acid to produce many neodymium salts . This reaction can influence the concentration of neodymium ions in the system, which may further affect other biochemical pathways involving neodymium .
Pharmacokinetics
It is known that the compound is insoluble in water , which may limit its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it affects. For instance, the production of neodymium ions can influence processes that require these ions. The release of carbon dioxide could potentially affect the pH of the local environment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, its solubility can be affected by the presence of other ions in the solution . Additionally, the compound can easily be converted into other neodymium compounds, such as neodymium(III) oxide when heated , indicating that temperature is an important environmental factor.
Biochemical Analysis
Biochemical Properties
It can react with an acid to produce many neodymium salts . For example, to create neodymium acetate with Neodymium(III) carbonate hydrate, a reaction with acetic acid can be performed .
Molecular Mechanism
It’s known that this compound can form complexes with ammonium carbonate, sodium carbonate, and potassium carbonate, which explains their greater solubility in aqueous solutions than in distilled water
Preparation Methods
Neodymium(III) carbonate hydrate can be synthesized through several methods:
- Passing carbon dioxide under pressure through a solution of neodymium(III) chloride containing aniline : [ 2NdCl₃ + 3CO₂ + 6C₆H₅NH₂ + H₂O → Nd₂(CO₃)₃ + 6C₆H₅NH₂·HCl ]
- Reaction of neodymium(III) chloride with ammonium bicarbonate in water .
Reaction between neodymium(III) hydroxide and carbon dioxide: [ 2Nd(OH)₃ + 3CO₂ → Nd₂(CO₃)₃ + 3H₂O ]
Hydrolysis of neodymium(III) chloroacetate: [ 2Nd(C₂Cl₃O₂)₃ + 3H₂O → Nd₂(CO₃)₃ + 6CHCl₃ + 3CO₂ ]
Chemical Reactions Analysis
Neodymium(III) carbonate hydrate undergoes several types of chemical reactions:
- Reaction with acids : It dissolves in acids, releasing carbon dioxide: [ Nd₂(CO₃)₃ + 6H⁺ → 2Nd³⁺ + 3H₂O + 3CO₂↑ ]
- Formation of neodymium salts : For example, neodymium acetate can be formed: [ 6CH₃COOH + Nd₂(CO₃)₃ → 2Nd(CH₃COO)₃ + 3H₂O + 3CO₂ ]
- Complex formation : It can form complexes with ammonium carbonate, sodium carbonate, and potassium carbonate, which increases its solubility in aqueous solutions .
Scientific Research Applications
Neodymium(III) carbonate hydrate has several scientific research applications:
- Glass Manufacturing : It is used to color glass and enhance contrast in CRT displays.
- Protective Lenses : It is used in protective lenses for welding goggles.
- Capacitors : It is used in the production of capacitors.
- Lasers : It is used in laser technology for its unique optical properties .
Comparison with Similar Compounds
Neodymium(III) carbonate hydrate can be compared with other neodymium compounds such as:
- Neodymium(III) oxide : Used in ceramics and glass coloring.
- Neodymium(III) hydroxide : Used as a precursor for other neodymium compounds.
- Praseodymium(III) carbonate : Similar in structure but with praseodymium instead of neodymium.
- Samarium(III) carbonate : Another rare earth carbonate with similar properties .
This compound is unique due to its specific applications in glass manufacturing, protective lenses, and laser technology, which are not as prevalent in the other similar compounds.
Properties
IUPAC Name |
neodymium(3+);tricarbonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Nd.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXBEKQIOBCHSG-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Nd+3].[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Nd2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191644 | |
| Record name | Carbonic acid, neodymium(3+) salt (3:2), hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38245-38-4 | |
| Record name | Carbonic acid, neodymium(3+) salt (3:2), hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038245384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, neodymium(3+) salt (3:2), hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neodymium(III) carbonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there alternative methods for decomposing Neodymium(III) carbonate hydrate?
A2: While the provided abstracts [, ] focus on specific reactions, they don't delve into alternative decomposition methods. Further research is needed to explore other potential pathways for the decomposition of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


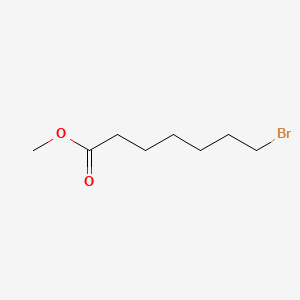
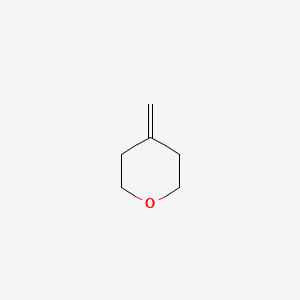
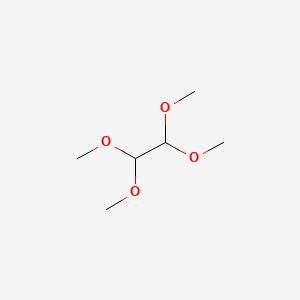
![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester](/img/structure/B1584648.png)
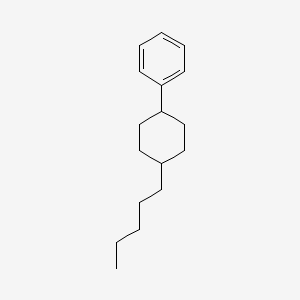
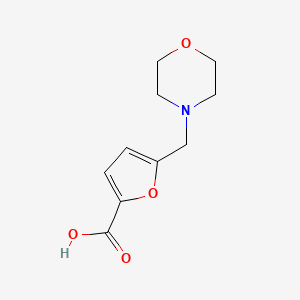

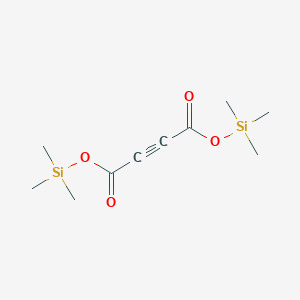

![[4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate](/img/structure/B1584659.png)
